molecular formula C14H11NO4 B6388503 5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261921-02-1

5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388503
CAS No.: 1261921-02-1
M. Wt: 257.24 g/mol
InChI Key: HWILTOKSOWJRGE-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of an acetylphenyl group attached to the isonicotinic acid core, which includes a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylboronic acid with 2-hydroxyisonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(4-Acetylphenyl)-2-ketoisonicotinic acid.

    Reduction: Formation of 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with metal ions in the active site, disrupting normal enzymatic function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-2-hydroxyisonicotinic acid
  • 5-(4-Chlorophenyl)-2-hydroxyisonicotinic acid
  • 5-(4-Nitrophenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(4-Acetylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo specific reactions that other substituents cannot, making this compound particularly valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(4-acetylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)9-2-4-10(5-3-9)12-7-15-13(17)6-11(12)14(18)19/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWILTOKSOWJRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687391
Record name 5-(4-Acetylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-02-1
Record name 5-(4-Acetylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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